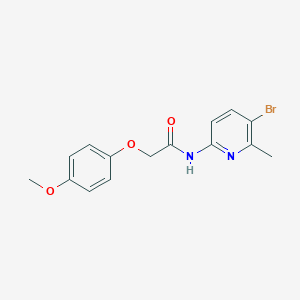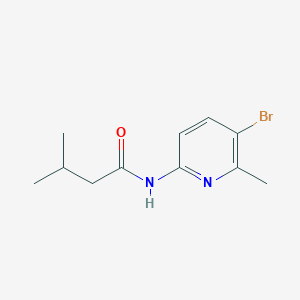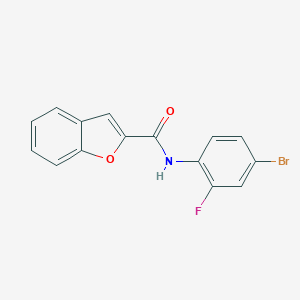![molecular formula C24H25N3O4S B250804 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250804.png)
3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that belongs to the class of phenethylamine psychedelics. It is also known as 2C-T-7, and it has been studied for its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. It is thought to work by interacting with serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction leads to changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It has also been shown to increase levels of antioxidant enzymes, which help protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potential therapeutic effects. It may be useful for studying the mechanisms of depression, anxiety, and post-traumatic stress disorder. One limitation is that it is a controlled substance and may not be readily available for research purposes.
Zukünftige Richtungen
There are several future directions for the study of 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One direction is to further study its potential therapeutic effects, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder. Another direction is to study its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with serotonin receptors in the brain.
Synthesemethoden
The synthesis method of 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves the reaction of 2,5-dimethoxybenzaldehyde with 2-thienylacetic acid to form the intermediate 2,5-dimethoxy-N-(2-thienylmethyl)benzamide. This intermediate is then reacted with 4-(2-chloroethyl)piperazine to form the final product, 3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
3,5-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential as a treatment for depression, anxiety, and post-traumatic stress disorder.
Eigenschaften
Molekularformel |
C24H25N3O4S |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
3,5-dimethoxy-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H25N3O4S/c1-30-20-14-17(15-21(16-20)31-2)23(28)25-18-5-7-19(8-6-18)26-9-11-27(12-10-26)24(29)22-4-3-13-32-22/h3-8,13-16H,9-12H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
ACIVKCBUUZMHEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)






